

# Application Notes and Protocols for Avadomide Hydrochloride Clinical Trials

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## Compound of Interest

Compound Name: Avadomide Hydrochloride

Cat. No.: B605696

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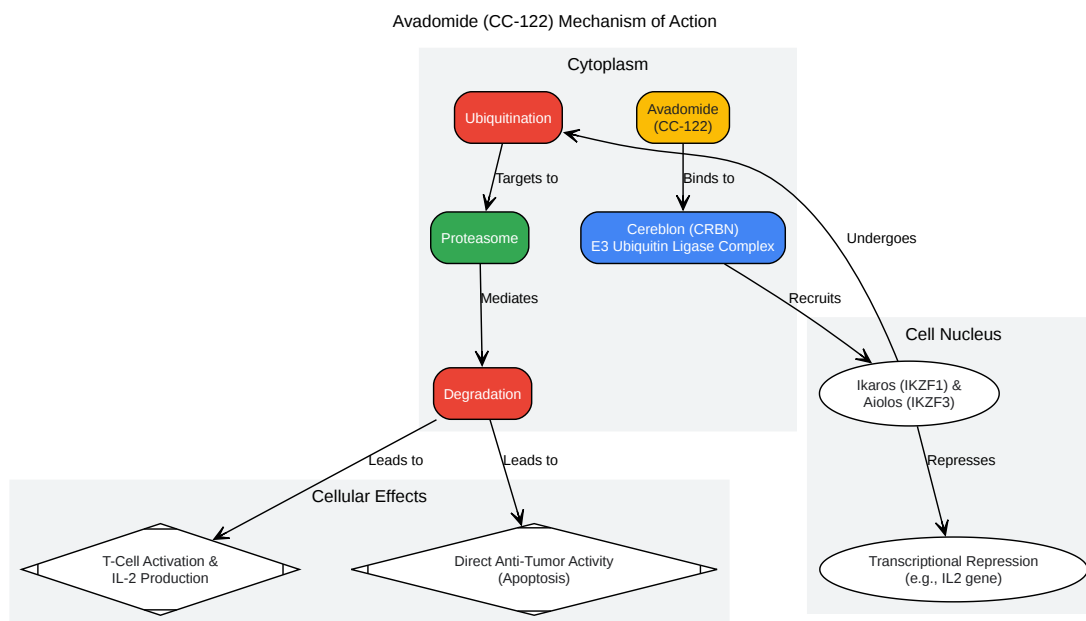
These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for **avadomide hydrochloride** (CC-122), a novel cereblon E3 ligase modulator. The information is intended to guide researchers and clinicians in understanding the therapeutic potential and mechanistic basis of avadomide's activity in various malignancies.

## Mechanism of Action

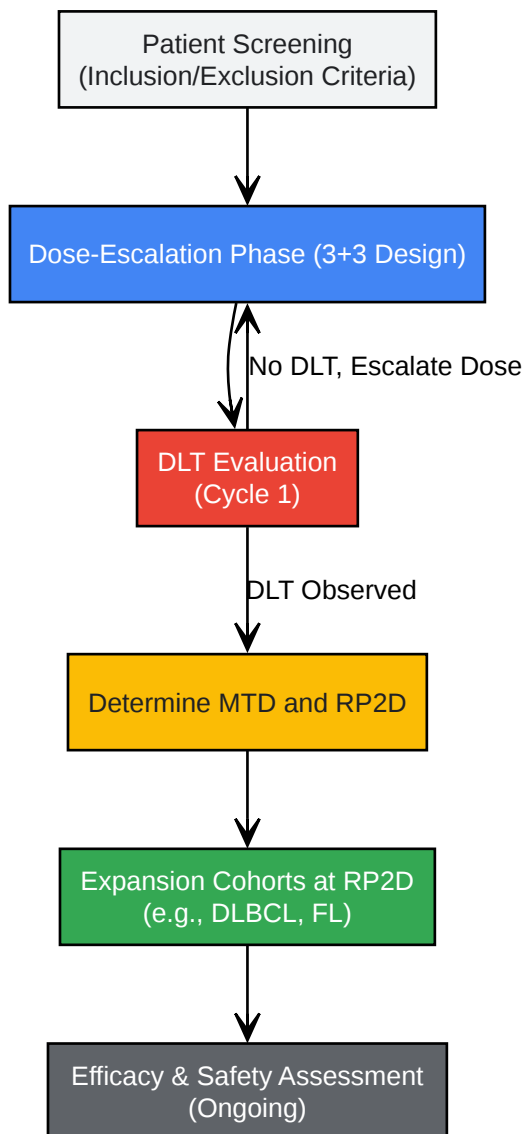
Avadomide is a small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.<sup>[1][2]</sup> Its primary mechanism involves binding to CRBN, which in turn recruits the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex for ubiquitination and subsequent proteasomal degradation.<sup>[3][4]</sup> This degradation leads to a dual mechanism of action: a direct cell-autonomous antitumor effect and an immunomodulatory effect.<sup>[3][5]</sup>

The degradation of Ikaros and Aiolos in malignant B-cells results in decreased proliferation and increased apoptosis.<sup>[3]</sup> In T-cells, the degradation of these transcription factors leads to the derepression of genes such as IL2, resulting in enhanced Interleukin-2 production, T-cell co-stimulation, and proliferation.<sup>[4][5]</sup> Avadomide may also enhance the activity of Natural Killer (NK) cells.<sup>[4]</sup>

## Signaling Pathway Diagram



## Phase I Clinical Trial Workflow for Avadomide



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